2,4-Bis(benzylsulfanyl)quinazoline
Description
2,4-Bis(benzylsulfanyl)quinazoline is a quinazoline derivative featuring benzylsulfanyl (–S–CH₂C₆H₅) substituents at the 2- and 4-positions of the quinazoline core. Quinazolines are heterocyclic aromatic compounds with a fused benzene and pyrimidine ring system, known for their versatility in medicinal chemistry due to their ability to interact with biological targets such as enzymes and receptors . The introduction of sulfur-containing groups like benzylsulfanyl enhances lipophilicity and binding affinity, which can influence pharmacokinetic properties and biological activity .
For example, 2,4-bis(butylthio)quinazoline derivatives were synthesized via alkylation of dithione intermediates with 1-bromobutane in the presence of K₂CO₃ . A similar strategy using benzyl bromide would yield the benzylsulfanyl analog.
Structural Features: The benzylsulfanyl groups contribute to steric bulk and electron-rich sulfur atoms, which may facilitate interactions with hydrophobic pockets or metal ions in biological targets. The quinazoline core itself provides a planar structure conducive to π–π stacking interactions .
Properties
Molecular Formula |
C22H18N2S2 |
|---|---|
Molecular Weight |
374.5g/mol |
IUPAC Name |
2,4-bis(benzylsulfanyl)quinazoline |
InChI |
InChI=1S/C22H18N2S2/c1-3-9-17(10-4-1)15-25-21-19-13-7-8-14-20(19)23-22(24-21)26-16-18-11-5-2-6-12-18/h1-14H,15-16H2 |
InChI Key |
XSQNNFJGLIQDHA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CSC2=NC(=NC3=CC=CC=C32)SCC4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC(=NC3=CC=CC=C32)SCC4=CC=CC=C4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
Antibacterial Activity
- This compound: Not directly tested in the provided evidence, but structurally similar 2,4-bis(butylthio)quinazoline derivatives showed moderate activity against Staphylococcus aureus (MIC = 16–32 µg/mL) .
- N2,N4-Bis(3-bromophenyl)quinazoline : Exhibited superior antibacterial activity (MIC = 8 µg/mL) against drug-resistant Escherichia coli, attributed to halogen-mediated interactions with bacterial enzymes .
- Quinazolinonyl-β-lactams: Demonstrated broad-spectrum activity against Gram-positive and Gram-negative bacteria, with MIC values as low as 4 µg/mL .
Mechanistic Insights : Sulfur-containing derivatives like benzylsulfanyl or butylthio may disrupt bacterial membrane integrity or inhibit enzymes via thiol-binding interactions .
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